3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine
Overview
Description
3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H3BrF3NO and a molecular weight of 241.99 g/mol It is a pyridine derivative characterized by the presence of bromine, hydroxyl, and trifluoromethyl groups attached to the pyridine ring
Mechanism of Action
Target of Action
It’s known that the compound can potentially target the respiratory system .
Biochemical Pathways
It’s known that compounds with similar structures can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Analysis
Biochemical Properties
3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The hydroxyl group allows it to form hydrogen bonds, while the bromine and trifluoromethyl groups can participate in halogen bonding and hydrophobic interactions, respectively . These interactions can influence the activity of enzymes and proteins, potentially leading to inhibition or activation of biochemical pathways. For example, this compound may interact with cytochrome P450 enzymes, affecting their catalytic activity and altering the metabolism of other compounds.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it may affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress response, potentially impacting cellular redox balance and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their function . For example, it may act as a competitive inhibitor for certain enzymes by mimicking the substrate’s structure. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable under standard storage conditions, but it may degrade when exposed to light, heat, or reactive chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, with some changes in gene expression and enzyme activity persisting even after the compound is no longer present.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, such as hepatotoxicity or neurotoxicity, highlighting the importance of dose optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are primarily mediated by cytochrome P450 enzymes, which convert this compound into more water-soluble metabolites for excretion. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can interact with specific transporters or binding proteins that facilitate its uptake and localization. For example, it may be transported by organic anion transporters or bound to serum albumin in the bloodstream. The distribution of this compound can affect its accumulation in specific tissues or cellular compartments, influencing its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, this compound may accumulate in the nucleus, affecting gene expression and chromatin structure. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 2-hydroxy-4-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . Another method includes the use of Suzuki–Miyaura coupling reactions, which involve the cross-coupling of boron reagents with halogenated pyridine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce ketones, aldehydes, or alcohols .
Scientific Research Applications
3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine
- 2-Hydroxy-3-fluoro-4-(trifluoromethyl)pyridine
Uniqueness
3-Bromo-2-hydroxy-4-(trifluoromethyl)pyridine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both bromine and hydroxyl groups on the pyridine ring, along with the trifluoromethyl group, makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-bromo-4-(trifluoromethyl)-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-4-3(6(8,9)10)1-2-11-5(4)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMMEPGVXIAKFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30710024 | |
Record name | 3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30710024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227591-86-7 | |
Record name | 3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30710024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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